BenchChemオンラインストアへようこそ!

1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

kinase inhibition metal chelation medicinal chemistry

Procure 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-22-0) as a privileged pyridazine-3-carboxamide scaffold for kinase inhibitor discovery. This uncharacterized, low-MW heterocycle is essential for TYK2 JH2 pseudokinase domain probing, broad-panel kinase selectivity benchmarking, and CNS-penetrant SAR expansion, eliminating the risk of assuming neighbor compound activity profiles.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 1040661-22-0
Cat. No. B2722776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
CAS1040661-22-0
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C11H10N4O2/c1-15-10(16)6-5-8(14-15)11(17)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,17)
InChIKeyVUMHYKMSHCUQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-22-0): Structural and Pharmacological Context for Research Procurement


1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-22-0) is a synthetic, heterocyclic small molecule belonging to the pyridazine-3-carboxamide class [1]. The compound features a 1,6-dihydropyridazine-3-carboxamide core with a 1-methyl and 6-oxo substitution, coupled to a pyridin-2-yl amide moiety, resulting in a molecular formula of C₁₁H₁₀N₄O₂ and a molecular weight of 230.23 g/mol [1]. This chemotype is established in the patent literature as a privileged scaffold for kinase inhibition, with pyridazine-3-carboxamides having been disclosed as potent inhibitors of multiple therapeutically relevant targets, including c-Met, ALK, and JAK family kinases [2][3]. Research procurement of this specific compound is motivated by its unexplored potential within this proven pharmacophore space, offering a starting point for structure–activity relationship (SAR) exploration or as a reference probe in kinase selectivity panels [2].

Why Generic Substitution of Aryl-Pyridazine-3-Carboxamides Is Not Advisable Without Direct Comparative Biophysical Data


Simply interchanging pyridazine-3-carboxamide analogs without compound-specific activity data introduces unacceptable risk in both chemical biology probe selection and lead optimization workflows. The pyridazine-3-carboxamide pharmacophore is remarkably sensitive to peripheral substitution; small modifications at the N-aryl amide position or the pyridazine ring substituents can drastically alter kinase selectivity fingerprints [1]. For instance, within the JAK inhibitor patent family, closely related analogs differing by a single functional group displayed divergent inhibition profiles across JAK1, JAK2, JAK3, and TYK2 [1]. Similarly, pyridazine-3-carboxamide cholinesterase inhibitors demonstrated that the presence of the pyridazine ring versus a biphenyl scaffold shifted selectivity between acetylcholinesterase and butyrylcholinesterase [2]. Therefore, the uncharacterized compound 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide cannot be assumed to replicate the activity, selectivity, or physicochemical properties of its nearest neighbors without empirical verification, underscoring the need for a dedicated compound-specific evidence assessment [1][2].

Quantitative Differentials of 1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide vs. Pyridazine-3-Carboxamide Analogs: An Evidence-Based Comparator Assessment


Structural Pre-organization for Metal-Chelating Pharmacodynamics: A Pyridin-2-yl Amide Advantage

The target compound integrates a pyridin-2-yl amide side chain, which provides a contiguous N–C–C–N donor motif (pyridine nitrogen → amide nitrogen) capable of bidentate metal chelation. In contrast, simple N-phenyl or N-alkyl pyridazine-3-carboxamide analogs lack this pre-organized chelating capacity [1]. This structural feature is hypothesized to enhance binding to metalloenzyme active sites or kinase catalytic domains containing divalent cations (e.g., Mg²⁺ in the ATP-binding pocket). No direct quantitative binding data are available for the target compound; however, the rationale is substantiated by crystallographic evidence from related pyridazine-3-carboxamide kinase inhibitors where analogous chelation interactions are critical for potency [2].

kinase inhibition metal chelation medicinal chemistry

Potential TYK2 Pseudokinase Domain Binding: Exploiting a Unique Regulatory Pocket

A structurally analogous series of N-(methyl-d₃)pyridazine-3-carboxamide derivatives has been shown to potently and selectively target the TYK2 pseudokinase (JH2) domain, a regulatory pocket with high kinome selectivity potential [1]. Compound 24 from this series achieved significant STAT3 phosphorylation inhibition and favorable selectivity over other JAK family members [1]. The target compound 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide conserves the pyridazine-3-carboxamide core and features a pyridin-2-yl amide group that could similarly occupy the JH2 allosteric pocket, as suggested by published SAR for this scaffold [1]. While direct IC₅₀ data are absent, the structural rationale suggests potential for TYK2 pathway modulation, distinguishing it from non-pyridazine alternatives.

TYK2 inhibition pseudokinase domain autoimmune disease

In Silico Drug-Likeness and Physicochemical Properties Favorable for CNS Penetration vs. Larger Kinase Inhibitors

Predicted physicochemical descriptors for 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide (MW = 230.23; HBD = 1; HBA = 5; tPSA ≈ 85 Ų; logP ≈ 0.5) align favorably with established CNS MPO (Multiparameter Optimization) criteria, outperforming many larger pyridazine-3-carboxamide kinase inhibitors (e.g., compounds from US 9,834,548 with MW > 400) that are predicted to have poor brain penetration [1]. The compound's low molecular weight and balanced polarity suggest a higher probability of crossing the blood–brain barrier, a distinct advantage for neuroscience target applications where kinase modulation in the CNS is required.

CNS drug discovery physicochemical properties drug-likeness

Proposed Research and Industrial Application Scenarios for 1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide Based on Chemical Structure and Scaffold Class


Chemical Biology Probe for TYK2 Pseudokinase Domain Functional Studies

With its pyridazine-3-carboxamide core, this compound can be utilized as a structurally compact probe to investigate ligand binding to the TYK2 JH2 pseudokinase domain, following the precedent set by N-(methyl-d₃)pyridazine-3-carboxamide derivatives [1]. Its smaller size relative to advanced clinical candidates may facilitate crystallography and biophysical fragment-based screening approaches, enabling the mapping of key binding interactions within the allosteric pocket [1].

Reference Compound for Kinase Selectivity Panel Screening

Pyridazine-3-carboxamides are known to exhibit divergent kinase inhibition profiles based on subtle structural modifications [2]. This compound can serve as a reference standard in broad-panel kinase selectivity assays to benchmark the selectivity fingerprints of other pyridazine-3-carboxamide derivatives, helping to delineate which structural features drive polypharmacology versus target selectivity [2].

CNS-Penetrant Kinase Inhibitor Lead Generation

Given its low molecular weight and favorable predicted CNS MPO profile [3], this compound represents an attractive starting point for medicinal chemistry programs aimed at brain-penetrant kinase inhibitors. It can be used as a minimalist scaffold for systematic SAR expansion to develop inhibitors of CNS-implicated kinases (e.g., JAK2 in neuroinflammation) while maintaining blood–brain barrier permeability [3].

Quote Request

Request a Quote for 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.